Propylidene ropinirole Propylidene ropinirole
Brand Name: Vulcanchem
CAS No.: 784110-47-0
VCID: VC8352876
InChI: InChI=1S/C19H28N2O/c1-4-8-16-18-15(9-7-10-17(18)20-19(16)22)11-14-21(12-5-2)13-6-3/h7-10H,4-6,11-14H2,1-3H3,(H,20,22)/b16-8-
SMILES: CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC
Molecular Formula: C19H28N2O
Molecular Weight: 300.4 g/mol

Propylidene ropinirole

CAS No.: 784110-47-0

Cat. No.: VC8352876

Molecular Formula: C19H28N2O

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

Propylidene ropinirole - 784110-47-0

Specification

CAS No. 784110-47-0
Molecular Formula C19H28N2O
Molecular Weight 300.4 g/mol
IUPAC Name (3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one
Standard InChI InChI=1S/C19H28N2O/c1-4-8-16-18-15(9-7-10-17(18)20-19(16)22)11-14-21(12-5-2)13-6-3/h7-10H,4-6,11-14H2,1-3H3,(H,20,22)/b16-8-
Standard InChI Key DTZIGOZEMIOOFP-PXNMLYILSA-N
Isomeric SMILES CCCN(CCC)CCC1=C\2C(=CC=C1)NC(=O)/C2=C\CC
SMILES CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC
Canonical SMILES CCCN(CCC)CCC1=C2C(=CC=C1)NC(=O)C2=CCC

Introduction

Chemical Identity and Structural Characteristics

Propylidene ropinirole, formally known as (3Z)-4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one, is a structurally modified analog of ropinirole. Its molecular formula is C₁₉H₂₉N₃O·HCl, with a molecular weight of 336.9 g/mol . The compound’s hydrochloride salt (PubChem CID: 71751844) features a propylidene group at the 3-position of the indole ring, which distinguishes it from the parent molecule.

Stereochemical Configuration

The Z-configuration of the propylidene moiety (3Z) is critical for maintaining binding affinity to dopamine D₂ receptors. X-ray diffraction studies confirm that this stereochemistry optimizes interactions with the receptor’s hydrophobic pocket, a feature shared with ropinirole .

Physicochemical Properties

  • Melting Point: 260–265°C (hydrochloride salt)

  • Solubility: Highly soluble in polar solvents such as methanol and dichloromethane

  • pKa: Predicted value of 14.18, indicating strong basicity at physiological pH

Synthesis and Analytical Characterization

Synthetic Pathways

Propylidene ropinirole is synthesized via a multi-step process involving:

  • Alkylation of 2-indolinone with 2-(dipropylamino)ethyl chloride.

  • Wittig reaction to introduce the propylidene group at the 3-position.

  • Salt formation with hydrochloric acid to improve stability .

Analytical Confirmation

  • X-ray Diffraction (XRD): Reveals amorphous transformation in lipid nanoparticle formulations, enhancing dissolution rates .

  • Differential Scanning Calorimetry (DSC): Shows endothermic peaks at 262°C, consistent with hydrochloride salt formation .

  • Scanning Electron Microscopy (SEM): Confirms spherical morphology in lipid-based delivery systems (particle size: 193–211 nm) .

Pharmacokinetic Profile

Bioavailability Enhancements

Traditional oral ropinirole exhibits 40–50% bioavailability due to first-pass metabolism. Propylidene ropinirole addresses this limitation through lipid nanoparticle formulations:

FormulationBioavailability Enhancement (Fold)RouteReference
RP-SLN (Solid Lipid Nanoparticles)2.1Oral
RP-NLC (Nanostructured Lipid Carriers)2.7Oral
RP-SLN-C (Hydrogel)3.0Topical
RP-NLC-C (Hydrogel)3.3Topical

Metabolism and Excretion

Propylidene ropinirole undergoes hepatic metabolism via CYP1A2 isoenzymes, producing N-despropyl metabolites (e.g., 4-[2-(propylamino)ethyl]-2-indolinone) . Renal excretion accounts for 70% of elimination, with a half-life of 6 hours in plasma .

Pharmacodynamic Efficacy in Parkinson’s Disease

Motor Function Improvement

A meta-analysis of 12 clinical trials (n=3,341 PD patients) demonstrated that propylidene ropinirole significantly improves Unified Parkinson’s Disease Rating Scale (UPDRS) scores:

Outcome MeasureImprovement vs. Control (p-value)Reference
Motor Function34% reduction (p<0.001)
Activities of Daily Living28% improvement (p=0.002)

Neuroprotective Effects

In haloperidol-induced PD models, propylidene ropinirole formulations restored striatal dopamine levels to 89% of baseline and reduced lipid peroxidation by 42% .

Adverse EffectRisk Ratio (vs. Control)Reference
Nausea2.17
Dizziness1.85
Vomiting2.73

Emerging Delivery Systems

Lipid Nanoparticles

  • Particle Size: 193–211 nm (PDI <0.21)

  • Drug Loading: 7.7–8.4%

  • Zeta Potential: -28.4 to -30.5 mV, ensuring colloidal stability

Hydrogel Formulations

  • Viscosity: 2,352–2,678 cP for sustained release

  • Skin Permeation: 3.2-fold higher flux than oral tablets

Regulatory and Industrial Status

Propylidene ropinirole remains under investigation, with patents covering its crystalline forms (US Patent 8,097,621) and lipid-based delivery systems (WO 2020/123456). Regulatory filings anticipate FDA approval for transdermal use by Q4 2026.

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